5-Ethyl-1H-indole-2,3-dione
Overview
Description
5-Ethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
5-Ethyl-1H-indole-2,3-dione, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many bioactive aromatic compounds and plays a significant role in their clinical and biological applications .
Mode of Action
The interaction of this compound with its targets leads to various biological activities. Indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives affect a variety of biochemical pathways. For example, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Pharmacokinetics
This compound is soluble in hot water, hot ethanol, benzene, and acetone, and slightly soluble in diethyl ether , which could potentially influence its pharmacokinetic properties.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have a range of effects at the molecular and cellular level.
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole derivative . Another method involves the reaction of maleimides or maleic anhydride with styrenes, leading to the formation of isoindole-1,3-dione derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalysis and solvent-free reactions, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various reduced indole derivatives .
Scientific Research Applications
5-Ethyl-1H-indole-2,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-indole-2,3-dione: A closely related compound with similar chemical properties and biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole nucleus but different biological functions.
5-Fluoro-1H-indole-2,3-dione: A fluorinated derivative with enhanced biological activities.
Uniqueness
5-Ethyl-1H-indole-2,3-dione stands out due to its unique ethyl substitution, which can influence its chemical reactivity and biological activities. This substitution can enhance its binding affinity to certain receptors, making it a valuable compound for drug development and other applications .
Biological Activity
5-Ethyl-1H-indole-2,3-dione, also known as 5-Ethylisatin, is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Overview of Biological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Exhibits activity against a range of microbial pathogens.
- Antiviral Effects : Demonstrates potential in inhibiting viral replication.
- Anticancer Activity : Shown to suppress the growth of various cancer cell lines.
The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and proteins involved in disease processes. It is believed to interfere with:
- DNA Replication : By inhibiting DNA polymerases.
- Protein Synthesis : By targeting ribosomal function.
This multi-target approach may contribute to its effectiveness against both microbial and cancerous cells .
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound and its derivatives. A study assessing the cytotoxicity against various cancer cell lines reported:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung) | 25 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 30 | Inhibition of topoisomerase II | |
U87MG (Brain) | 20 | Disruption of mitochondrial membrane potential |
These findings indicate that the compound effectively induces apoptosis and inhibits critical cellular pathways in cancer cells .
Antimicrobial Activity
In antimicrobial studies, this compound has shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results suggest that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections .
Study on Anticancer Efficacy
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability across multiple cell types. The study utilized an MTT assay to determine cell viability:
- A549 Cells : 60% reduction in viability at 50 µM after 48 hours.
- MCF-7 Cells : 55% reduction at the same concentration and time frame.
This highlights the compound's potential as an anticancer agent .
Antiviral Activity Evaluation
Another study focused on the antiviral activity of derivatives of indole compounds, including this compound. The results showed a marked reduction in viral load in vitro when cells were treated with the compound prior to viral infection.
Properties
IUPAC Name |
5-ethyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h3-5H,2H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGNFZUIJHZHHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342641 | |
Record name | 5-Ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96202-56-1 | |
Record name | 5-Ethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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